2-(Chloromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one is a synthetic compound belonging to the quinazolinone class of heterocyclic compounds. It is characterized by its chloromethyl and methylphenyl substituents on the quinazolinone core, which contribute to its potential biological activities. The compound is recognized for its applications in medicinal chemistry, particularly as a scaffold for developing new therapeutic agents.
This compound is classified under the chemical category of quinazolinones, which are known for their diverse biological properties, including anti-inflammatory, anticancer, and antimicrobial activities. The compound's CAS number is 3166-54-9, and its molecular formula is with a molecular weight of 284.74 g/mol .
Synthesis of 2-(Chloromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one can be achieved through several methods, primarily involving the reaction of o-anthranilic acids with chloromethyl reagents under controlled conditions. A notable synthetic route includes:
This method highlights a one-pot synthesis approach that simplifies the process while maintaining high yields.
The molecular structure of 2-(Chloromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one features a quinazolinone core with specific substituents that influence its chemical behavior:
Cc1ccccc1N2C(=Nc3ccccc3C2=O)CCl
InChI=1S/C16H13ClN2O/c1-11-6-2-5-9-14(11)19-15(10-17)18-13-8-4-3-7-12(13)16(19)20/h2-9H,10H2,1H3
The structure consists of a fused benzene ring system that enhances the stability and reactivity of the compound .
The chemical reactivity of 2-(Chloromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one allows it to participate in various reactions:
These reactions are significant for developing derivatives with enhanced biological activities .
The mechanism of action for compounds like 2-(Chloromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one often involves interaction with specific biological targets:
Studies indicate that quinazolinones can inhibit kinases involved in cancer progression, making them valuable in drug design .
The physical properties of 2-(Chloromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one include:
Chemical properties include:
These properties are crucial for handling and application in laboratory settings .
The applications of 2-(Chloromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one span various fields:
The quinazolin-4(3H)-one scaffold emerged as a privileged structure in medicinal chemistry following the isolation of naturally occurring quinazoline alkaloids in the mid-20th century. The seminal discovery of febrifugine (from Dichroa febrifuga in 1946) and vasicinone (from Adhatoda vasica in 1959) revealed the structural basis for bioactive quinazolinones, igniting interest in their synthetic derivatives [3] [8]. By the 1990s, over 150 natural quinazolinone alkaloids had been identified, with many demonstrating antiproliferative properties through mechanisms like tubulin polymerization inhibition and DNA intercalation [6] [8]. This natural abundance positioned the quinazolinone core as a versatile template for rational drug design.
The scaffold’s synthetic accessibility further accelerated its adoption. Key synthetic routes like the Niementowski reaction (condensation of anthranilic acid with amides) and microwave-assisted oxidative cyclization enabled efficient derivatization (Table 1) [6]. These methods facilitated the development of FDA-approved quinazolinone-based anticancer agents, including:
Table 1: Key Synthetic Methods for Quinazolin-4(3H)-one Core
Method | Reaction Components | Advantages | Representative Yield |
---|---|---|---|
Niementowski Synthesis | Anthranilic acid + Acid amides | One-pot, high atom economy | 70–85% |
Microwave Cyclization | o-Aminobenzamides + Aldehydes + KMnO₄ | Rapid (minutes vs. hours), eco-friendly | 82–95% |
Griess Synthesis | Anthranilic acid + Cyanogen derivatives | Historic significance | 60–75% |
Quinazolinones’ pharmacokinetic advantages, including balanced lipophilicity (LogP 2.0–4.5) and penetration of the blood-brain barrier, further cemented their role in oncology [6]. Their planar structure enables π-π stacking with kinase ATP pockets, while the lactam moiety provides hydrogen-bonding sites critical for target engagement [5] [8].
The introduction of chloromethyl (–CH₂Cl) at position 2 of the quinazolinone ring represents a strategic chemical modification to enhance reactivity and biological potency. This substituent serves dual roles:
Comparative studies of 2-(chloromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one (CAS: 3166-54-9) against non-halogenated analogs reveal significant bioactivity enhancements. In cytotoxic screens:
Table 2: Impact of 2-Position Substituents on Quinazolinone Cytotoxicity
R Group at Position 2 | PC3 Cell IC₅₀ (μM) | MCF-7 Cell IC₅₀ (μM) | Primary Mechanism |
---|---|---|---|
–CH₂Cl (Chloromethyl) | 10.0 | 10.0 | Covalent EGFR inhibition |
–CH₃ (Methyl) | 15.0 | 19.5 | Reversible ATP competition |
–H (Unsubstituted) | >25 | >30 | Weak intercalation |
–SCH₃ (Methylthio) | 12.8 | 14.2 | Thioether-mediated binding |
Structure-Activity Relationship (SAR) analyses confirm that 2-chloromethyl groups synergize with electron-donating substituents at C6/C7 (e.g., methoxy) to enhance DNA cross-linking, while ortho-substituted 3-aryl groups (e.g., 2-methylphenyl) improve kinase selectivity by occupying hydrophobic back pockets [4] [10].
The incorporation of aryl groups at position 3 of quinazolin-4(3H)-one marked a paradigm shift toward targeted kinase inhibition. Early 3-phenylquinazolinones exhibited broad antiproliferative effects but lacked specificity. Rational optimization yielded 3-(2-methylphenyl)quinazolinones, where the ortho-methyl group:
The evolution progressed through three generations:
Table 3: Structural Evolution of 3-Arylquinazolinone Kinase Inhibitors
Generation | Key Structural Features | Representative Compound | Kinase Targets (IC₅₀) |
---|---|---|---|
1st | 3-Phenyl, 6,7-dimethoxy | PD153035 | EGFR (0.025 μM) |
2nd | 3-(3-Ethynylphenyl), 6-aminoquinazoline | Erlotinib | EGFR (0.002 μM), HER2 (0.35 μM) |
3rd | 3-(2-Methylphenyl), 2-chloromethyl | Compound 13 (ref 7) | EGFR (0.31 μM), VEGFR-2 (3.20 μM) |
Hybrids | 3-(2-Methylphenyl) + triazole-glycoside | BIQO-19 (ref 2) | Aurora A (0.14 μM), MET (8.6 μM) |
Modern derivatives exploit the 3-(2-methylphenyl) motif as an allosteric anchor while appending functionalized side chains for multipronged inhibition. For example:
Molecular modeling confirms that 3-(2-methylphenyl) optimally positions the 2-chloromethyl group for nucleophilic attack on Cys797 (EGFR) or Cys919 (VEGFR-2), enabling irreversible inhibition with sustained pharmacodynamic effects [5] [7] [9]. This evolution underscores the enduring significance of quinazolinone scaffolds in targeted cancer therapy.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1